molecular formula C9H9ClN4 B13699324 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13699324
M. Wt: 208.65 g/mol
InChI Key: UTHRUYFSKBOIKN-UHFFFAOYSA-N
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Description

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyrimidine-4-carbaldehyde with cyclopropylmethylamine in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Derivatives with various substituents at the 6th position.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine: Characterized by a chlorine atom at the 6th position and a cyclopropylmethyl group at the 1st position.

    6-Bromo-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a bromine atom instead of chlorine.

    6-Chloro-1-(methyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

Uniqueness

This compound is unique due to the specific combination of the chlorine atom and the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

6-chloro-1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H9ClN4/c10-9-11-3-7-4-12-14(8(7)13-9)5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

UTHRUYFSKBOIKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

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